molecular formula C18H16N2O3 B2485315 5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isoxazole-3-carboxamide CAS No. 1203267-54-2

5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isoxazole-3-carboxamide

Cat. No.: B2485315
CAS No.: 1203267-54-2
M. Wt: 308.337
InChI Key: IOIDPLPJDNEHEJ-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.337. The purity is usually 95%.
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Biological Activity

5-(Furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isoxazole-3-carboxamide (CAS Number: 2034600-32-1) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C20H20N2O5C_{20}H_{20}N_{2}O_{5} with a molecular weight of 368.4 g/mol. Its structure features both furan and isoxazole moieties, which are significant in medicinal chemistry due to their diverse biological activities.

PropertyValue
Molecular FormulaC20H20N2O5C_{20}H_{20}N_{2}O_{5}
Molecular Weight368.4 g/mol
CAS Number2034600-32-1

Anticancer Activity

Recent studies have indicated that isoxazole derivatives exhibit notable anticancer properties. For instance, a study involving various isoxazole compounds demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest mediated by the modulation of key regulatory proteins such as Bcl-2 and p21 .

Case Study: Cytotoxicity Evaluation
A specific compound from the isoxazole series was tested against HL-60 human promyelocytic leukemia cells. Results showed that it induced a decrease in Bcl-2 expression while increasing p21 levels, suggesting a potential for therapeutic application in leukemia treatment .

Antimicrobial Activity

Isoxazoles have also been studied for their antimicrobial properties. A related compound demonstrated efficacy against various bacterial strains, indicating that modifications in the isoxazole structure can enhance antimicrobial potency. The structural features of this compound may similarly contribute to its antimicrobial activity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Apoptosis Induction : By modulating apoptotic pathways through the regulation of Bcl-2 family proteins.
  • Cell Cycle Regulation : Influencing the expression of cyclin-dependent kinase inhibitors such as p21.
  • Antimicrobial Mechanisms : Potential disruption of bacterial cell wall synthesis or interference with metabolic pathways.

In Vivo Studies

In vivo studies on similar compounds have shown promising results regarding their safety profiles and efficacy against tumor growth in animal models. These studies are crucial for translating findings from bench to bedside .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been explored extensively. Variations in substituents on the isoxazole ring significantly affect the compound's potency and selectivity towards different targets .

Properties

IUPAC Name

5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-18(15-11-17(23-20-15)16-9-4-10-22-16)19-14-8-3-6-12-5-1-2-7-13(12)14/h1-2,4-5,7,9-11,14H,3,6,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIDPLPJDNEHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.